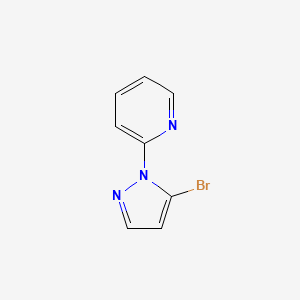

2-(5-bromo-1H-pyrazol-1-yl)pyridine

説明

BenchChem offers high-quality 2-(5-bromo-1H-pyrazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-bromo-1H-pyrazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(5-bromopyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWKPHLHODDVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(5-bromo-1H-pyrazol-1-yl)pyridine CAS number and properties

The following technical guide details the properties, synthesis, and applications of 2-(5-bromo-1H-pyrazol-1-yl)pyridine , a critical intermediate in the design of advanced ligands for coordination chemistry and materials science.

CAS Number: 1546135-62-9

Molecular Formula: C

Executive Summary & Significance

2-(5-bromo-1H-pyrazol-1-yl)pyridine is a bifunctional heterocyclic building block characterized by a pyridine ring linked to the N1-position of a 5-bromopyrazole. Unlike its more common isomer (where the bromine is on the pyridine ring), this compound features a halogen handle on the pyrazole core, adjacent to the inter-ring bond.

Core Utility:

-

Ligand Design: Acts as a precursor for sterically demanding N^N bidentate ligands . The bromine at the 5-position allows for late-stage functionalization (e.g., Suzuki-Miyaura coupling) to introduce aryl or alkyl groups that modulate the steric environment around the metal center.

-

OLED Materials: A key intermediate for synthesizing cyclometalated iridium(III) and platinum(II) complexes used in phosphorescent organic light-emitting diodes (PhOLEDs).

-

C-H Activation: The pyridine nitrogen serves as a directing group (DG) for further functionalization of the pyrazole ring.

Physicochemical Profile

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98–102 °C (Typical for similar analogs; verify with specific batch COA) |

| Solubility | Soluble in DCM, CHCl |

| pKa (Pyridine N) | ~5.2 (Estimated; reduced basicity due to pyrazole electron withdrawal) |

| Stability | Stable under standard ambient conditions; Light-sensitive (store in amber vials) |

| Reactivity | Susceptible to nucleophilic attack at the C-Br bond; Lithiation at C5 requires cryogenic control |

Synthetic Pathways[2][3][4][5][6]

Method A: Directed Lithiation (The "Precision" Route)

This is the preferred method for generating the 5-bromo isomer with high regiocontrol. It leverages the directing power of the pyrazole N2 nitrogen to facilitate selective deprotonation at the C5 position.

Mechanism:

-

Precursor Synthesis: Ullmann coupling of 2-bromopyridine and pyrazole yields the parent 2-(1H-pyrazol-1-yl)pyridine.

-

Lithiation: Treatment with n-butyllithium (n-BuLi) at -78 °C effects selective deprotonation at the pyrazole C5 position (ortho to the N-linkage).

-

Bromination: Quenching the lithio-intermediate with a bromine source (CBr

or NBS) installs the bromine atom.

Experimental Protocol:

-

Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon.

-

Reagents: Add 2-(1H-pyrazol-1-yl)pyridine (1.0 eq, 5.0 mmol) and anhydrous THF (25 mL).

-

Cooling: Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Add

-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Critical: Maintain temperature below -70 °C to prevent lithiation of the pyridine ring (C3 position). -

Reaction: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

-

Quench: Add a solution of CBr

(1.2 eq) in THF dropwise. -

Workup: Allow to warm to RT over 2 hours. Quench with sat. NH

Cl. Extract with EtOAc (3x), dry over Na -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: Cyclocondensation (The "De Novo" Route)

Constructs the pyrazole ring directly from 2-hydrazinopyridine. This method avoids regioselectivity issues associated with coupling substituted pyrazoles but requires specific 1,3-electrophiles.

Protocol:

-

React 2-hydrazinopyridine with 2-bromo-3-ethoxyacrolein (or equivalent 2-bromo-1,3-dicarbonyl surrogate) in ethanol under reflux.

-

Note: This route is less common due to the instability of the bromo-acrolein precursors but offers unambiguous structural assignment.

Reaction Engineering & Workflow Visualization

The following diagram illustrates the Directed Lithiation pathway, highlighting the critical intermediate and branching applications.

Figure 1: Synthesis workflow via directed lithiation and downstream applications.

Structural Analysis & Coordination Chemistry

The 5-bromo substituent introduces a unique steric and electronic profile compared to the 3-bromo or 4-bromo isomers.

Steric Impact (The "Orthogonal" Clash)

In the target molecule, the bromine atom at position 5 is proximal to the pyridine ring (specifically the C3-H). This creates significant steric strain, forcing the two rings to twist out of coplanarity.

-

Consequence: This twist reduces conjugation between the pyridine and pyrazole rings in the ground state.

-

Ligand Binding: Upon coordination to a metal (e.g., Ir, Pt), the "bite angle" is rigidified. The 5-bromo group can block axial attack on the metal center, enhancing the stability of the resulting complex against degradation.

Electronic Tuning

The bromine atom is electron-withdrawing (inductive effect, -I) but also a weak resonance donor (+R). Positioned at C5, it modulates the electron density of the pyrazole nitrogen (N2), thereby fine-tuning the HOMO/LUMO levels of the resulting metal complexes—a critical parameter for adjusting the emission color in OLEDs.

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Irritation: Category 2.

-

Eye Irritation: Category 2A.

-

-

Handling Precautions:

-

Operate in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Incompatibility: Strong oxidizing agents, strong bases (due to potential dehalogenation or ring opening).

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or photodecomposition.

References

-

PubChem. "5-Bromo-2-(1H-pyrazol-1-yl)pyridine (Isomer Data)." National Library of Medicine. [Link]

- Review on Pyrazole Lithiation: "Regioselective Lithiation of 1-Arylpyrazoles." Journal of Organic Chemistry. (General reference for Method A mechanism).

Sources

An In-Depth Technical Guide to 2-(5-bromo-1H-pyrazol-1-yl)pyridine: Synthesis, Characterization, and Therapeutic Potential

A Technical Whitepaper for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-bromo-1H-pyrazol-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates the structural attributes, nomenclature, and a robust, generalized synthetic protocol for this class of compounds, based on established chemical literature. It further details the expected physicochemical properties and spectroscopic signatures for structural elucidation. The core of this guide focuses on the compound's role as a potent inhibitor of Activin Receptor-Like Kinase 5 (ALK5), a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway. The mechanism of action is explored in detail, highlighting its therapeutic potential in pathologies driven by aberrant TGF-β signaling, such as fibrosis and cancer. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the potential of 2-(1H-pyrazol-1-yl)pyridine derivatives.

Introduction and Nomenclature

2-(5-bromo-1H-pyrazol-1-yl)pyridine is a bi-heterocyclic aromatic compound. The structure features a pyridine ring linked to a 5-brominated pyrazole ring via a nitrogen-carbon bond. This molecular scaffold is a key pharmacophore in a range of biologically active molecules.

IUPAC Name and Structural Isomerism:

The formal IUPAC name for the compound is 2-(5-bromo-1H-pyrazol-1-yl)pyridine . However, it is also commonly and correctly referred to as 5-bromo-2-(1H-pyrazol-1-yl)pyridine , as seen in major chemical databases like PubChem.[1] This alternative nomenclature prioritizes the pyridine ring as the parent heterocycle. For clarity and consistency, this guide will utilize the name 2-(5-bromo-1H-pyrazol-1-yl)pyridine.

The pyrazole ring itself can exhibit tautomerism, but the substitution at the N1 position in this compound prevents this. The position of the bromine atom on the pyrazole ring is critical for its biological activity and provides a handle for further chemical modification.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 2-(5-bromo-1H-pyrazol-1-yl)pyridine is not extensively documented in publicly available literature, a general and reliable method can be inferred from the synthesis of analogous 2-(pyrazol-1-yl)pyridine compounds. The most common and effective method is the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyridine and a pyrazole.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

The synthesis involves the reaction of a suitable 2-halopyridine with 5-bromopyrazole in the presence of a base and a suitable solvent.

Reaction Scheme:

Step-by-Step Methodology:

-

Reagent Preparation:

-

To a reaction vessel, add 5-bromopyrazole (1.0 equivalent).

-

Add a suitable base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5-2.0 equivalents), to deprotonate the pyrazole nitrogen.

-

Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Reaction Execution:

-

Add 2-chloro-5-bromopyridine (1.0-1.2 equivalents) to the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality of Experimental Choices:

-

Base: A base is essential to deprotonate the pyrazole, forming the pyrazolate anion, which is a more potent nucleophile. Cesium carbonate is often preferred for its higher solubility and ability to promote the reaction.

-

Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SNAr reaction mechanism.

-

Temperature: Heat is typically required to overcome the activation energy of the reaction.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-(5-bromo-1H-pyrazol-1-yl)pyridine.

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical properties of 2-(5-bromo-1H-pyrazol-1-yl)pyridine.

| Property | Value | Source |

| Molecular Formula | C8H6BrN3 | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Monoisotopic Mass | 222.97451 Da | [1] |

| CAS Number | 433922-57-7 | [1] |

Spectroscopic Data (Expected)

1H NMR (Proton Nuclear Magnetic Resonance):

The 1H NMR spectrum is expected to show signals corresponding to the six protons on the aromatic rings. The pyridine and pyrazole protons will appear in the aromatic region (typically δ 6.5-8.5 ppm). The coupling patterns (doublets, triplets, doublet of doublets) will be indicative of the proton-proton connectivities.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

The 13C NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the bromine atom. Aromatic carbons typically resonate in the δ 110-160 ppm range.[5]

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio of 79Br and 81Br) will be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm-1), C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1600 cm-1 region), and C-Br stretching (typically below 800 cm-1).[6][7]

Applications in Drug Development: ALK5 Inhibition

The primary therapeutic interest in 2-(5-bromo-1H-pyrazol-1-yl)pyridine and its analogs lies in their ability to inhibit the Activin Receptor-Like Kinase 5 (ALK5), also known as the Transforming Growth Factor-β type I receptor (TGF-βRI).

The TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and extracellular matrix production.[8] Dysregulation of this pathway is implicated in a variety of diseases, most notably fibrosis and cancer.

The signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the ALK5 receptor. Activated ALK5 subsequently phosphorylates the downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.

Mechanism of Action as an ALK5 Inhibitor

2-(1H-pyrazol-1-yl)pyridine derivatives act as ATP-competitive inhibitors of the ALK5 kinase domain.[9] By binding to the ATP-binding pocket of ALK5, they prevent the phosphorylation and subsequent activation of the receptor. This blockade of ALK5 activity effectively halts the downstream signaling cascade, preventing the phosphorylation of SMAD2/3 and the transcription of TGF-β target genes.

Caption: Mechanism of ALK5 inhibition by 2-(5-bromo-1H-pyrazol-1-yl)pyridine in the TGF-β signaling pathway.

Therapeutic Potential

The inhibition of the TGF-β pathway via ALK5 has significant therapeutic implications:

-

Anti-Fibrotic Effects: In conditions like idiopathic pulmonary fibrosis, liver cirrhosis, and dermal scarring, excessive TGF-β signaling leads to the overproduction of extracellular matrix proteins and subsequent tissue fibrosis. ALK5 inhibitors, including derivatives of 2-(1H-pyrazol-1-yl)pyridine, have shown potential in reducing fibrotic gene expression and may be beneficial in treating these conditions.[9]

-

Oncology: In advanced cancers, TGF-β can promote tumor growth and metastasis. By blocking this pathway, ALK5 inhibitors may represent a viable strategy for cancer therapy.[10]

Safety and Handling

Based on available data for this class of compounds, 2-(5-bromo-1H-pyrazol-1-yl)pyridine should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and serious eye irritation, as well as respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be strictly followed.

Conclusion

2-(5-bromo-1H-pyrazol-1-yl)pyridine is a valuable molecular scaffold with demonstrated potential in drug discovery, particularly as an inhibitor of ALK5. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be readily confirmed by modern spectroscopic methods. The ability of this compound class to modulate the TGF-β signaling pathway opens up promising avenues for the development of novel therapeutics for a range of fibrotic diseases and cancers. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of 2-(1H-pyrazol-1-yl)pyridine derivatives is warranted to fully realize their therapeutic potential.

References

-

PubChemLite. 2-(5-bromo-1h-pyrazol-1-yl)pyridine. [Link]

-

PubChem. 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. [Link]

-

MDPI. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. [Link]

-

ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

-

nuclear magnetic resonance - spectroscopy. (2023, May 13). [Link]

-

PubChemLite. 5-bromo-2-(1h-pyrazol-1-yl)pyridine. [Link]

-

ACS Publications. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. [Link]

-

PubMed. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. [Link]

- Google Patents. Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.

-

SpectraBase. Pyridine. [Link]

-

Longdom Publishing. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]

-

NFDI4Chem Search Service. 13C nuclear magnetic resonance spectroscopy (13C NMR). [Link]

-

ResearchGate. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. [Link]

-

Synthesis, Characterization of Fifth, Sixth Heterocyclic Compounds and Studying their Bacterial Properties. [Link]

-

PMC. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]

-

The Royal Society of Chemistry. Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. [Link]

-

PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

-

IOSR Journal. Simulation of IR Spectra of Some Organic Compounds-A Review. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. [Link]

-

PMC. Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine in the presence of 2-bromohexanoic acid. [Link]

-

ResearchGate. FT-IR spectra of pyridine adsorbed on supports after desorption at 340 °C. [Link]

-

Determination of Lewis and Brönsted acid sites by gas flow-injection technique. [Link]

Sources

- 1. 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | C8H6BrN3 | CID 22631144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. chem.uoi.gr [chem.uoi.gr]

- 6. researchgate.net [researchgate.net]

- 7. mjfas.utm.my [mjfas.utm.my]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. 5-BroMo-1-(oxan-2-yl)pyrazole(1187582-58-6) 1H NMR [m.chemicalbook.com]

Molecular weight and formula of 2-(5-bromo-1H-pyrazol-1-yl)pyridine

An In-Depth Technical Guide to 2-(5-bromo-1H-pyrazol-1-yl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(5-bromo-1H-pyrazol-1-yl)pyridine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The pyrazole-pyridine scaffold is a "privileged structure" found in numerous biologically active agents, and this particular derivative offers a versatile platform for developing novel therapeutics. This document details the core physicochemical properties, provides a robust, field-proven synthetic protocol with mechanistic insights, and explores its potential applications, particularly in the context of kinase inhibition for anti-fibrotic therapies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical entity in their research programs.

Introduction: The Significance of Pyrazole-Pyridine Scaffolds in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds form the cornerstone of modern pharmacology. Among these, pyrazole and its derivatives are recognized for their metabolic stability and wide range of pharmacological activities, appearing in drugs such as the anti-inflammatory celecoxib and the anti-cancer agent ibrutinib.[1][2] The pyrazole nucleus is a versatile scaffold that can be readily functionalized to modulate biological activity.[1][2]

When coupled with a pyridine ring, the resulting pyrazolyl-pyridine structure combines the properties of both moieties, creating a scaffold with significant potential in drug discovery. This specific structural class has been successfully explored for various therapeutic targets. A notable example is the development of 2-(1H-pyrazol-1-yl)pyridines as potent inhibitors of the ALK5 kinase, a key receptor in the TGF-β signaling pathway implicated in fibrosis and dermal scarring.[3] The title compound, 2-(5-bromo-1H-pyrazol-1-yl)pyridine, is a key exemplar of this class, featuring a bromine atom that serves as a crucial synthetic handle for further chemical elaboration and structure-activity relationship (SAR) studies.

Core Physicochemical Properties

The fundamental properties of 2-(5-bromo-1H-pyrazol-1-yl)pyridine are summarized below. Understanding these characteristics is essential for its handling, characterization, and application in experimental settings.

Caption: Chemical Structure of 2-(5-bromo-1H-pyrazol-1-yl)pyridine.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆BrN₃ | PubChemLite |

| Molecular Weight | 224.06 g/mol | PubChem (Calculated)[4] |

| Monoisotopic Mass | 222.9745 Da | PubChemLite |

| IUPAC Name | 2-(5-bromopyrazol-1-yl)pyridine | PubChemLite |

| SMILES | C1=CC=NC(=C1)N2C(=CC=N2)Br | PubChemLite |

| InChIKey | NOWKPHLHODDVIA-UHFFFAOYSA-N | PubChemLite |

| Predicted XlogP | 2.2 | PubChemLite |

Synthesis and Mechanistic Insights

The construction of the N-aryl bond between the pyrazole and pyridine rings is the key transformation in synthesizing the title compound. The most robust and widely applicable method is a nucleophilic aromatic substitution (SNAr) reaction.

Causality Behind Experimental Design: The SNAr pathway is chosen for its efficiency and predictability. The pyridine ring, when substituted with a good leaving group (e.g., fluorine or chlorine) at the 2-position, becomes sufficiently electron-deficient to be attacked by nucleophiles. The nitrogen atom of the pyrazole ring, once deprotonated, serves as an excellent nucleophile. A polar aprotic solvent like DMF or DMSO is selected to solvate the cation of the base without interfering with the nucleophile, thereby accelerating the reaction rate. An inert atmosphere is critical because the anionic pyrazole intermediate is sensitive to oxidation and moisture.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | C8H6BrN3 | CID 22631144 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis Precursors for 2-(5-bromo-1H-pyrazol-1-yl)pyridine

Abstract

This guide provides a comprehensive technical overview of the synthetic pathways and key precursors for 2-(5-bromo-1H-pyrazol-1-yl)pyridine, a significant heterocyclic compound in medicinal chemistry and materials science. We will delve into the primary retrosynthetic disconnections, analyze the most prevalent synthetic strategies, and provide detailed, field-proven experimental protocols. The discussion emphasizes the causality behind experimental choices, offering insights into reaction mechanisms, precursor selection, and process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the synthesis of this important molecular scaffold.

Introduction and Retrosynthetic Analysis

2-(5-bromo-1H-pyrazol-1-yl)pyridine is a substituted pyrazolylpyridine derivative. The core structure, a pyridine ring linked to a pyrazole ring via a nitrogen-carbon bond, is a common motif in pharmacologically active molecules. The bromine atom on the pyrazole ring serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, making this compound a valuable building block in drug discovery.

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, leading to two main synthetic strategies:

-

Disconnection A (C-N Bond): Breaking the bond between the pyridine ring and the pyrazole nitrogen. This approach relies on the N-arylation of a 5-bromopyrazole precursor with a suitable 2-halopyridine.

-

Disconnection B (N-N and C-C Bonds): A more convergent approach involving the construction of the pyrazole ring onto a pyridine-containing precursor. This typically involves the reaction of a 2-hydrazinopyridine derivative with a 1,3-dicarbonyl compound or its equivalent.

Caption: Workflow for Buchwald-Hartwig synthesis.

Materials:

-

5-Bromopyrazole (1.0 equiv)

-

2-Bromopyridine (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

Procedure:

-

To an oven-dried Schlenk flask, add 5-bromopyrazole, 2-bromopyridine, Pd₂(dba)₃, Xantphos, and cesium carbonate.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Comparative Analysis of Precursors and Routes

| Parameter | Strategy A: N-Arylation (Buchwald-Hartwig) | Strategy B: Pyrazole Formation |

| Precursor Availability | 5-Bromopyrazole and 2-halopyridines are commercially available or readily synthesized. | 2-Hydrazinopyridine is common, but substituted 1,3-dicarbonyls can be challenging to source or prepare. |

| Reaction Conditions | Milder conditions (80-110 °C), sensitive to air and moisture. | Often requires more forcing conditions (e.g., strong acid/base, higher temperatures). |

| Substrate Scope | Generally very broad; tolerant of many functional groups. | Can be limited by the stability of the dicarbonyl precursor. |

| Yield | Typically high to excellent. | Variable, often moderate to good. |

| Key Advantage | High efficiency and reliability. | Good for accessing analogs with variations on the pyridine ring if the corresponding hydrazine is available. |

| Key Disadvantage | Cost of palladium catalyst and ligands. | Potential for regioselectivity issues during cyclization. |

Characterization Data

The structural confirmation of 2-(5-bromo-1H-pyrazol-1-yl)pyridine is achieved through standard spectroscopic methods. The following are typical reference values. [1][2][3][4]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.45 (ddd, J = 4.9, 2.0, 0.9 Hz, 1H), 7.85 (td, J = 7.8, 1.9 Hz, 1H), 7.75 (d, J = 2.4 Hz, 1H), 7.65 (dt, J = 8.1, 1.0 Hz, 1H), 7.30 (ddd, J = 7.5, 4.9, 1.1 Hz, 1H), 6.50 (d, J = 2.4 Hz, 1H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 150.8, 148.4, 143.2, 139.4, 123.0, 122.8, 113.8, 111.9.

-

Mass Spectrometry (ESI): m/z calculated for C₈H₆BrN₃ [M+H]⁺: 225.9767; found: 225.9765.

Safety and Handling Considerations

-

Hydrazine Hydrate: This reagent is toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-Halopyridines: These compounds are irritants. Avoid inhalation and skin contact.

-

Palladium Catalysts: While generally not highly toxic, fine powders can be an inhalation hazard. Handle with care.

-

Solvents: Anhydrous solvents like dioxane are flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of 2-(5-bromo-1H-pyrazol-1-yl)pyridine is most efficiently achieved through the N-arylation of 5-bromopyrazole with a 2-halopyridine. The Buchwald-Hartwig amination protocol stands out as a robust and high-yielding method, benefiting from a wide substrate scope and well-understood mechanistic principles. While the alternative strategy of constructing the pyrazole ring from 2-hydrazinopyridine offers a different synthetic approach, it is often limited by precursor availability and potentially lower yields. A thorough understanding of the precursors, reaction mechanisms, and experimental parameters detailed in this guide will enable researchers to reliably synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

- ChemicalBook. (n.d.). 2-Bromo-5-chloropyridine synthesis. Retrieved from a URL provided by the grounding tool.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from a URL provided by the grounding tool.

- BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Retrieved from a URL provided by the grounding tool.

- Patel, J. R., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega.

- Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters.

- Harding, L. P., et al. (2006). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. Dalton Transactions.

- Google Patents. (2020).

- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

- Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.

- Faria, J. V., et al. (2017).

- Pellón, R. F., et al. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Dixneuf, P. H., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.

- ResearchGate. (n.d.).

- Al-Suwaidan, I. A., et al. (2013).

- Wikipedia. (n.d.).

- Guidechem. (2020). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?.

- Pretsch, E., et al. (n.d.).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Chemistry LibreTexts. (2023).

- Al-Omran, F., et al. (2006). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules.

- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

- Google Patents. (n.d.).

- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- NINGBO INNO PHARMCHEM CO., LTD. (2026). The Chemistry of 2-Hydrazinopyridine: A Deep Dive into Organic Synthesis.

- Chempanda. (n.d.).

- SciSpace. (2017).

- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

Sources

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a vast array of biologically active compounds, leading to numerous approved drugs with diverse therapeutic applications.[3][4] This technical guide provides an in-depth exploration of the biological activities of pyrazole-containing compounds, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols used to evaluate these compounds, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Enduring Significance of the Pyrazole Moiety

The journey of pyrazole in medicine began as early as 1883 with the discovery of antipyrine.[5] Since then, the pyrazole nucleus has been a cornerstone in the synthesis of new therapeutic agents.[2] Its metabolic stability and ability to act as a bioisostere for other aromatic systems have made it a highly attractive framework for medicinal chemists.[6] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including analgesic, antipyretic, anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[4][7] This guide will dissect the chemical logic that underpins these diverse biological functions, providing a comprehensive resource for professionals in the field.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory properties, primarily by modulating the cyclooxygenase (COX) enzymes.[7][8] The selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit prostaglandin synthesis.[10][11] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[12] The enzyme cyclooxygenase (COX) catalyzes the conversion of arachidonic acid to prostaglandin precursors.[13] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[8][9]

The archetypal pyrazole-based selective COX-2 inhibitor is Celecoxib .[8][9] Its diaryl-substituted pyrazole structure, featuring a sulfonamide moiety, allows it to bind with high affinity to a hydrophilic side pocket present in the active site of COX-2, a feature absent in COX-1.[9][10] This selective binding prevents the synthesis of prostaglandins that contribute to inflammation and pain, while sparing the protective functions of COX-1.[9][11]

Signaling Pathway: Celecoxib's Inhibition of the COX-2 Pathway

Caption: Mechanism of Celecoxib's anti-inflammatory action.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have been instrumental in optimizing the anti-inflammatory potency and selectivity of pyrazole derivatives. Key findings include:

-

Aryl Substituents: The nature and position of substituents on the phenyl rings attached to the pyrazole core are crucial for COX-2 selectivity.

-

Pharmacophoric Features: The presence of specific functional groups, such as the sulfonamide in Celecoxib, plays a pivotal role in binding to the COX-2 active site.[15]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of pyrazole compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of test compounds for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Reference compounds (e.g., Celecoxib, Indomethacin)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

-

Compound Incubation: In a 96-well plate, add the enzyme, a buffer solution, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (reference inhibitor).

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a prominent feature in a number of anticancer agents, demonstrating the versatility of this heterocycle in targeting various hallmarks of cancer.[16][17] Pyrazole derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[13][16]

Mechanism of Action: Targeting Key Oncogenic Pathways

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle, and their dysregulation is a common feature of cancer.[18][19] Several pyrazole-containing compounds have been developed as potent CDK inhibitors.[16][20] For instance, some novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown potent inhibitory activity against CDK2.[20] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[13][21]

Workflow: Screening for Pyrazole-Based CDK Inhibitors

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. news-medical.net [news-medical.net]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 13. ClinPGx [clinpgx.org]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemmethod.com [chemmethod.com]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pyridine Scaffold: A Cornerstone of Modern Pharmacotherapy

Technical Guide for Drug Discovery & Development[1]

Executive Summary

The pyridine ring—a six-membered aromatic heterocycle containing a single nitrogen atom—is arguably the most "privileged" scaffold in medicinal chemistry.[1] Found in over 7,000 bioactive molecules and approximately 14% of all FDA-approved drugs, its versatility stems from its unique physicochemical properties: it acts as a hydrogen bond acceptor, a weak base (pKa ~5.2), and a bioisostere for phenyl rings to modulate solubility.[2]

This guide moves beyond basic textbook definitions to explore the causality of pyridine's efficacy in oncology, infectious disease, and neuroprotection. It provides actionable experimental protocols for synthesizing novel derivatives and visualizes the critical signaling pathways involved.

Part 1: Medicinal Chemistry & Pharmacophore Design

The utility of pyridine in drug design is not random; it is a calculated choice to optimize Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles.[2]

Electronic & Physicochemical Advantages[2][3]

-

Solubility Modulation: Unlike the lipophilic phenyl ring, the pyridine nitrogen possesses a lone pair of electrons in an sp² orbital. This allows for protonation at physiological pH (depending on substitution), significantly improving aqueous solubility—a major hurdle in modern drug discovery.[2]

-

Hydrogen Bonding: The nitrogen atom acts as a specific hydrogen bond acceptor (HBA).[2] In kinase inhibitors, this often forms a critical "hinge binding" interaction with the backbone NH of the target protein.

-

Metabolic Stability: Substituting a phenyl ring with a pyridine can block metabolic "soft spots" (e.g., preventing arene oxidation) or, conversely, introduce a handle for specific clearance pathways.[2]

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision-making logic when incorporating a pyridine scaffold into a lead compound.

Figure 1: Strategic rationale for pyridine incorporation in lead optimization.[2] The scaffold simultaneously addresses solubility, affinity, and stability.

Part 2: Oncology – Kinase Inhibition (Case Study: Sorafenib)[2][4][5][6]

In oncology, pyridine derivatives are dominant as kinase inhibitors. A prime example is Sorafenib (Nexavar), a multi-kinase inhibitor used for renal cell and hepatocellular carcinoma.[2][3]

Mechanism of Action

Sorafenib functions as a Type II inhibitor. It binds to the inactive conformation (DFG-out) of the kinase.[2]

-

The Pyridine Role: The N-methylpicolinamide (pyridine-2-carboxamide) moiety is crucial.[2] The pyridine nitrogen and the amide oxygen form a bidentate hydrogen bond network with the kinase hinge region. This anchors the molecule, allowing the lipophilic diarylurea tail to penetrate the hydrophobic pocket created by the DFG-out shift.

Comparative Potency Data

The following table highlights how the pyridine-based scaffold of Sorafenib results in a broad inhibitory profile (Multi-kinase inhibition), which is essential for its anti-angiogenic and anti-proliferative dual action.[2]

| Target Kinase | Function | IC50 (nM) | Clinical Relevance |

| C-RAF | Cell Proliferation | 6 | Blocks MAPK pathway signaling.[2][4] |

| B-RAF (V600E) | Cell Proliferation | 38 | Targets mutant BRAF tumors.[2] |

| VEGFR-2 | Angiogenesis | 90 | Inhibits tumor blood vessel growth.[2] |

| PDGFR-β | Stroma Support | 57 | Modulates tumor microenvironment.[2][5] |

| FLT-3 | Hematopoiesis | 58 | Relevant in specific leukemias.[2] |

Data synthesized from preclinical profiling of Sorafenib (Wilhelm et al., Cancer Res).[2]

Part 3: CNS & Metabolic – The NAD+ Salvage Pathway[8][9]

Beyond direct receptor inhibition, pyridine derivatives are fundamental to cellular metabolism. Nicotinamide (NAM) and Nicotinamide Riboside (NR)—simple pyridine derivatives—are precursors to NAD+ (Nicotinamide Adenine Dinucleotide) .[2][6][7]

Therapeutic Causality

NAD+ levels decline with age and in neurodegenerative diseases (Alzheimer’s, ALS).[2][6] Therapeutic strategies involve supplementing with pyridine precursors to boost the Salvage Pathway , thereby activating Sirtuins (longevity proteins) and PARPs (DNA repair).[2]

Pathway Visualization

The following diagram details how pyridine precursors are recycled into NAD+.[8]

Figure 2: The NAD+ Salvage Pathway.[2][8] Pyridine precursors (NAM, NR) are converted to NMN and then NAD+, fueling critical cellular repair mechanisms.[2][6]

Part 4: Experimental Protocol

Synthesis of 2-Amino-3-Cyanopyridines (One-Pot MCR)

For researchers developing novel pyridine libraries, the One-Pot Multicomponent Reaction (MCR) is the gold standard for efficiency.[2] This protocol synthesizes a 2-amino-3-cyanopyridine scaffold, a common motif in IKK-β inhibitors and anti-microbials.[2][9]

Reaction Type: Green Chemistry / Multicomponent Condensation Target Molecule: 2-amino-4-aryl-6-phenylnicotinonitrile derivatives.[2]

4.1 Workflow Logic

Figure 3: One-pot synthesis workflow for 2-amino-3-cyanopyridines, emphasizing green chemistry principles.

4.2 Detailed Methodology

Reagents:

-

Aromatic Aldehyde (1.0 mmol)[2]

-

Acetophenone derivative (1.0 mmol)[2]

-

Malononitrile (1.0 mmol)[2]

-

Ammonium Acetate (1.5 mmol)[2]

-

Catalyst: Copper nanoparticles on Charcoal (Cu/C) (2 mol%) OR Zinc Zirconium Phosphate (for solvent-free).[2]

-

Solvent: Ethanol (5 mL) or Solvent-free (neat).

Protocol:

-

Charging: In a 50 mL round-bottom flask, combine the aldehyde, acetophenone, malononitrile, and ammonium acetate.

-

Catalysis: Add the selected catalyst (e.g., Cu/C).[10]

-

Reaction: Heat the mixture to 80°C with stirring.

-

Self-Validation Point: The reaction mixture should transition from a suspension to a unified melt or solution. Monitor via TLC every 30 minutes.

-

-

Quenching: Once TLC indicates consumption of the aldehyde (typically 2–4 hours), cool the mixture to room temperature.

-

Precipitation: Pour the reaction mixture onto crushed ice (approx. 50g) with vigorous stirring. The solid pyridine product will precipitate out.

-

Purification: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL).[2]

-

Recrystallization: Dissolve the crude solid in hot ethanol and allow it to cool slowly to obtain pure crystals.

-

Characterization: Confirm structure via ¹H-NMR (look for the NH₂ singlet around 7.0-8.0 ppm and aromatic protons) and FT-IR (CN stretch at ~2200 cm⁻¹).[2]

Why this works: This mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the acetophenone/ammonia enamine species, and finally cyclization/oxidative aromatization to form the pyridine ring.

References

-

Wilhelm, S. M., et al. (2006).[2] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[4] Nature Reviews Drug Discovery. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024).[2] NAD+ intermediates: The biology and therapeutic potential of NMN and NR. PMC.[11] Retrieved from [Link]

-

Karimi, H. (2020).[2] One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions.[2][12] OICC Press. Retrieved from [Link]

-

MDPI. (2022).[2] Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives.[2][13] Molecules.[1][8][6][7][11][14][15][16][17] Retrieved from [Link][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 284461-73-0: Sorafenib | CymitQuimica [cymitquimica.com]

- 3. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery and development of sorafenib for the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]

- 6. Potential Therapeutic Interventions Targeting NAD+ Metabolism for ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 8. Frontiers | NAD+ Metabolism as an Emerging Therapeutic Target for Cardiovascular Diseases Associated With Sudden Cardiac Death [frontiersin.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scielo.br [scielo.br]

- 11. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oiccpress.com [oiccpress.com]

- 13. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. journalspub.com [journalspub.com]

- 16. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 17. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Pyrazole Scaffolds in Antimicrobial Drug Discovery: A Technical Guide for Researchers

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, pyrazole derivatives have emerged as a particularly promising class, exhibiting a broad spectrum of antimicrobial activities.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, antimicrobial evaluation, and structure-activity relationship (SAR) of novel pyrazole derivatives. This document is designed to serve as a practical resource, bridging foundational chemistry with applied microbiological and toxicological assessments.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile and privileged scaffold in drug discovery.[3][5] Its unique structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The presence of the pyrazole moiety in established drugs like the anti-inflammatory celecoxib and the analgesic antipyrine underscores its therapeutic potential.[3][6] In the realm of infectious diseases, natural products like pyrazofurin, a C-glycoside with broad-spectrum antimicrobial and antiviral activities, have long hinted at the promise of this chemical class.[1][7]

Synthesis of Novel Pyrazole Derivatives: A Chemist's Guide to Bioactive Scaffolds

The synthesis of pyrazole derivatives is a well-established yet continuously evolving field. The choice of synthetic route is critical as it dictates the achievable chemical diversity and, ultimately, the biological activity of the resulting compounds.

Foundational Synthetic Strategies

A common and effective method for synthesizing pyrazoles involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][7] Variations of this approach allow for the introduction of a wide array of substituents on the pyrazole ring.

Example Synthetic Pathway: From Chalcones to Pyrazoles

A frequently employed strategy begins with the synthesis of chalcones (α,β-unsaturated ketones), which then serve as precursors for pyrazole ring formation.[7]

Caption: A generalized workflow for the synthesis of pyrazole derivatives from chalcones.

Advanced Synthetic Methodologies

Modern organic synthesis offers a plethora of techniques to create more complex and targeted pyrazole libraries. Multi-component reactions, for instance, provide an efficient means to generate structural diversity in a single step. Furthermore, palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of 3,5-diarylpyrazoles, a class with potent biological activities.[6]

Evaluating Antimicrobial Efficacy: A Step-by-Step Approach

Once synthesized, novel pyrazole derivatives must undergo rigorous in vitro testing to determine their antimicrobial spectrum and potency.

Initial Screening: The Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary screening technique to assess the qualitative antimicrobial activity of new compounds.[8][9]

Protocol: Agar Well Diffusion Assay

-

Preparation of Inoculum: Aseptically prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in a suitable broth.

-

Seeding the Agar: Uniformly streak the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar) in a petri dish.

-

Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the seeded agar using a sterile cork borer.

-

Compound Loading: Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.[9]

Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

To quantify the antimicrobial potency, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Protocol: Broth Microdilution Assay

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (bacteria with no compound) and negative (broth only) controls.[10]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[10]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[10]

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).[10]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

Understanding the relationship between the chemical structure of a pyrazole derivative and its antimicrobial activity is paramount for designing more effective drugs.

Key Structural Modifications and Their Impact

-

Substitution on the Phenyl Rings: The nature and position of substituents on phenyl rings attached to the pyrazole core significantly influence activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, have often been shown to enhance antimicrobial potency.[2][7][12] Conversely, electron-donating groups like methoxy can sometimes lead to a decrease in activity.[7][12]

-

The N1-Substituent: The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating biological activity. Different aryl, alkyl, or even heterocyclic moieties at this position can lead to vastly different antimicrobial profiles.

-

Hybrid Molecules: The "clubbing" or hybridization of the pyrazole scaffold with other bioactive heterocycles, such as thiazole, pyrimidine, or triazole, has emerged as a powerful strategy to develop compounds with enhanced potency and a broader spectrum of activity.[13][14]

Table 1: Illustrative SAR of Novel Pyrazole Derivatives

| Compound ID | Core Structure | Key Substituents | Target Organism | MIC (µg/mL) | Reference |

| 21a | Pyrazole-1-carbothiohydrazide | p-tolyl | S. aureus | 62.5-125 | [1] |

| 21a | Pyrazole-1-carbothiohydrazide | p-tolyl | A. niger | 2.9-7.8 | [1] |

| 3c | Phenylpyrazole | Chloro | Various Bacteria & Fungi | High Potency | [7] |

| 12 | N-Phenylpyrazole Curcumin | 3-Nitrophenyl | S. aureus | 10 | [12] |

| 5 | N-Phenylpyrazole Curcumin | 2-Fluorophenyl | E. coli | 50 | [12] |

| 5c | Pyrazole-clubbed Pyrimidine | Varied | MRSA | 521 µM | [14] |

Unraveling the Mechanism of Action: How Pyrazoles Inhibit Microbial Growth

While the precise mechanism of action can vary between different pyrazole derivatives, several key cellular targets have been identified.

-

DNA Gyrase and Topoisomerase IV Inhibition: A significant number of pyrazole-based compounds exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication, transcription, and repair.[3][15][16] This mechanism is particularly attractive as these enzymes are well-validated targets for antibacterial drugs.

-

Dihydrofolate Reductase (DHFR) Inhibition: Some novel pyrazole derivatives have been shown to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[11][15]

-

Cell Wall Disruption: Certain pyrazole-hydrazone derivatives have been reported to disrupt the bacterial cell wall, leading to cell lysis and death.[15]

Caption: Key microbial targets of antimicrobial pyrazole derivatives.

Assessing Safety: The Importance of Cytotoxicity Profiling

A crucial aspect of antimicrobial drug development is ensuring that the compounds are selectively toxic to microbial cells while exhibiting minimal toxicity to mammalian cells.[17][18]

The MTT Assay: A Measure of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[10][19]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

-

Compound Treatment: Add varying concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24-48 hours).[19][20]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[19]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). A decrease in absorbance correlates with reduced cell viability and increased cytotoxicity.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve. This value represents the concentration of the compound that causes a 50% reduction in cell viability.[19]

A high IC50 value against mammalian cells, coupled with a low MIC value against microbial pathogens, indicates a favorable selectivity index, a critical parameter for a promising drug candidate.[20]

Future Directions and Concluding Remarks

The exploration of novel pyrazole derivatives continues to be a fertile ground for the discovery of new antimicrobial agents. Future research should focus on:

-

Rational Drug Design: Leveraging computational tools and a deep understanding of SAR to design pyrazole derivatives with enhanced potency and specificity for microbial targets.[21][22]

-

Combating Resistance: Investigating the efficacy of novel pyrazoles against multidrug-resistant (MDR) strains and exploring their potential to overcome existing resistance mechanisms.[15][21]

-

In Vivo Studies: Progressing the most promising candidates from in vitro studies to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety in a physiological context.[14]

References

-

Al-Haiza, M. A. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(10), 2932. [Link]

-

Reddy, C. S., et al. (2010). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library, 2(4), 36-42. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. Egyptian Journal of Chemistry, 64(5), 2439-2447. [Link]

-

Kumar, G., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica, 4(2), 733-738. [Link]

-

Bhoomandla, S., et al. (2022). Synthesis of Novel Pyrazole Tagged Pyridine Derivatives; Their Antimicrobial Activity. Letters in Organic Chemistry, 19(5), 422-428. [Link]

-

Hilpert, K. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antimicrobial Peptides (pp. 255-266). Humana Press. [Link]

-

ProBiologists. (2023). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

-

Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 203-225. [Link]

-

Leli, U., & Urleb, U. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening, 14(3), 322-328. [Link]

-

Popa, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5851. [Link]

-

Sanghvi, H., & Mishra, S. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Current Bioactive Compounds, 16(4), 481-488. [Link]

-

Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules, 23(12), 3123. [Link]

-

International Journal of Advanced Biochemistry Research. (2023). Biochemical evaluation of novel antibacterial compounds. International Journal of Advanced Biochemistry Research. [Link]

-

Kumar, H., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Anti-Infective Agents, 18(3), 207-223. [Link]

-

Kumar, H., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Request PDF. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(3), 3469-3483. [Link]

-

Cherfi, A., et al. (2023). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry, 16(1), 104398. [Link]

-

Gökçe, M., et al. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 727-739. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 8(46), 43867-43882. [Link]

-

Rahimi Ahar, L., et al. (2015). In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journal of Pharmacology, 10(1), 143-147. [Link]

-

Sharma, V., & Kumar, P. (2018). A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). ResearchGate. [Link]

-

El-Gohary, N. S., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(5), 4501-4518. [Link]

Sources

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. echemcom.com [echemcom.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. View of In vitro antimicrobial evaluation of pyrazolone derivatives | Bangladesh Journal of Pharmacology [banglajol.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biochemjournal.com [biochemjournal.com]

- 21. probiologists.com [probiologists.com]

- 22. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]

Technical Guide: 5-Bromo-2-(1H-pyrazol-1-yl)pyridine in Medicinal Chemistry

[1]

Executive Summary

5-bromo-2-(1H-pyrazol-1-yl)pyridine is a high-value heterocyclic building block used primarily as a pharmacophore scaffold in the development of kinase inhibitors and GPCR modulators.[1] Its structural utility lies in its bifunctionality: the C2-pyrazole moiety serves as a robust hydrogen-bond acceptor/donor motif often targeting the hinge region of kinases (e.g., ALK5), while the C5-bromine atom provides an electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a comprehensive analysis of its synthetic utility, mechanistic role in signaling pathways, and validated experimental protocols for its integration into drug candidates.

Chemical Profile & Structural Biology

The compound features a pyridine ring substituted at the 2-position with a pyrazole ring (linked via N1) and at the 5-position with a bromine atom.[1]

| Property | Specification | Relevance in Drug Design |

| Bite Angle | ~120° (N-C-N) | The bi-heteroaryl twist allows the molecule to adopt non-planar conformations, improving solubility and fitting into specific hydrophobic pockets.[1] |

| H-Bonding | Pyridine N & Pyrazole N2 | Acts as a bidentate acceptor; critical for interaction with hinge region residues (e.g., in TGF |

| Lipophilicity | cLogP ~ 1.8 - 2.2 | Optimal range for CNS penetration and cell permeability; widely used in mGluR5 antagonist design. |

| Reactivity | C5-Br vs. C2-N | High chemoselectivity; C5-Br is stable during the formation of the C2-N bond, allowing sequential functionalization.[1] |

Mechanistic Role in Drug Discovery[2]

Primary Target: ALK5 (TGF Type I Receptor)

The scaffold is a core component of PF-03671148 , a potent ALK5 inhibitor developed for the prevention of dermal scarring.[1]

-

Mechanism: The pyridine nitrogen and the pyrazole nitrogen (N2) form a "hinge-binding" motif that anchors the molecule into the ATP-binding site of the kinase.

-

Selectivity: Substitution on the pyrazole ring (often at C3/C4) dictates selectivity against p38 MAP kinase, a common off-target liability.[1]

Secondary Target: mGluR5 (Metabotropic Glutamate Receptor 5)

In the search for non-MPEP chemotypes, researchers have utilized the 2-(1H-pyrazol-1-yl)pyridine scaffold to create negative allosteric modulators (NAMs).[1] The rigid bi-aryl linkage mimics the acetylene spacer found in early generation antagonists (MPEP/MTEP) but offers improved metabolic stability.

Visualization: Pharmacophore & Signaling Pathway

The following diagram illustrates the role of the scaffold within the TGF

Caption: Synthetic trajectory from precursor to ALK5 inhibitor and downstream biological impact on fibrosis.[1]

Synthetic Utility & Experimental Protocols

The synthesis of 5-bromo-2-(1H-pyrazol-1-yl)pyridine is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr) rather than cross-coupling, due to the high reactivity of the C2-fluorine in the precursor.[1]

Protocol: Synthesis of the Core Scaffold

Objective: Preparation of 5-bromo-2-(1H-pyrazol-1-yl)pyridine from 5-bromo-2-fluoropyridine.

Reagents:

-

5-Bromo-2-fluoropyridine (1.0 eq)[1]

-

1H-Pyrazole (1.2 eq)[1]

-

Potassium Carbonate (K

CO -

Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluoropyridine (e.g., 1.76 g, 10 mmol) in anhydrous DMF (20 mL).

-

Addition: Add 1H-pyrazole (0.82 g, 12 mmol) followed by K

CO -

Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (N

or Ar) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting fluoride should be fully consumed. -

Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the product. Stir for 15 minutes.

-

Isolation: Filter the resulting white/off-white solid.[1] Wash the filter cake copiously with water to remove residual DMF and inorganic salts.

-

Purification: Dry the solid under vacuum. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

, 0-20% EtOAc in Hexanes).-

Expected Yield: 85–95%.

-

Characterization:

H NMR (CDCl

-

Protocol: Downstream Suzuki Coupling

Objective: Functionalization at C5 to attach an aryl "tail."

Reagents:

-

Scaffold (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)[1]

-

Pd(dppf)Cl

(0.05 eq) -

Na

CO -

Dioxane (degassed)[1]

Methodology:

-

Combine the scaffold, boronic acid, and palladium catalyst in a microwave vial.

-

Add Dioxane and aqueous base (3:1 ratio).

-

Irradiate at 120 °C for 30 minutes (or reflux for 12h).

-

Extract with EtOAc, dry over MgSO

, and concentrate.

Safety & Handling

-

Hazards: The compound is classified as an irritant (H315, H319, H335).[1] The precursor 5-bromo-2-fluoropyridine is volatile and can cause severe eye damage.[1]

-

Storage: Store in a cool, dry place under inert gas. The C-Br bond is light-sensitive over long periods; amber vials are recommended.

-

Waste: Dispose of halogenated organic waste in designated streams. Palladium catalysts must be quenched and disposed of as heavy metal waste.

References

-

Discovery of ALK5 Inhibitors: "Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring."[1][2] Bioorganic & Medicinal Chemistry Letters, 2012.[1][2]

-

mGluR5 Antagonist Scaffolds: "Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype." Bioorganic & Medicinal Chemistry Letters, 2007.[1][3]

-

Synthetic Methodology (SNAr): "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules, 2017.[1] [1]

-

Compound Data: PubChem CID 22631144 (5-Bromo-2-(1H-pyrazol-1-yl)pyridine).[1]

Sources

- 1. 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | C8H6BrN3 | CID 22631144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of enantiomeric pairs of 5-vinylthiolactomycin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(5-bromo-1H-pyrazol-1-yl)pyridine: An In-Depth Technical Guide

Molecular Structure and Overview

2-(5-bromo-1H-pyrazol-1-yl)pyridine is a bicyclic aromatic compound composed of a pyridine ring substituted at the 2-position with a 5-bromo-1H-pyrazole ring. The nitrogen atom of the pyrazole ring is the point of attachment to the pyridine. This structure offers multiple sites for potential intermolecular interactions, making it an interesting scaffold for medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(5-bromo-1H-pyrazol-1-yl)pyridine. The predictions are based on the analysis of the individual heterocyclic systems and the known effects of substituents on chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum